![molecular formula C12H19N3O2 B1465700 [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol CAS No. 1492312-21-6](/img/structure/B1465700.png)
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol
Descripción general
Descripción
“[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol” is a complex organic compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . Furthermore, the reasons for the increasing popularity of pyrazoles in several fields of science are examined .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. They can undergo a variety of reactions, including [3 + 2] cycloaddition, condensations with ketones, aldehydes and hydrazine monohydrochloride, acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and more .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Discovery
The pyrazole moiety is a prominent feature in medicinal chemistry due to its presence in compounds with a wide range of pharmacological activities. This particular compound, with its pyrazole and piperidine components, could be pivotal in the synthesis of new drugs. It has potential applications in the development of molecules with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Agrochemistry: Pesticides and Herbicides
In agrochemistry, pyrazole derivatives are utilized for their pesticidal and herbicidal properties. The subject compound could serve as a precursor or an active ingredient in the formulation of agents that protect crops from pests and weeds, contributing to enhanced agricultural productivity .
Coordination Chemistry: Ligand Synthesis
The compound’s structure makes it suitable for forming complexes with metals, which is a critical aspect of coordination chemistry. These complexes can be used in catalysis, material science, and the synthesis of organometallic compounds with various industrial applications .
Organometallic Chemistry: Catalyst Development
In organometallic chemistry, the compound can be used to create pyrazolato ligated complexes. These complexes often exhibit catalytic properties that are beneficial in synthetic organic chemistry, such as facilitating bond-forming reactions that are otherwise difficult to achieve .
Biological Research: Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including the one , have been identified for their potent antileishmanial and antimalarial activities. They can be synthesized and tested against various strains of Leishmania and Plasmodium, which are responsible for leishmaniasis and malaria, respectively. This application is particularly relevant in the search for new treatments for these tropical diseases .
Cancer Research: Antitumor Activities
The compound’s derivatives have shown promise in cancer research, exhibiting cytotoxic activities against various cancer cell lines. This suggests its potential use in the development of new chemotherapeutic agents, which could lead to more effective treatments for different types of cancer .
Mecanismo De Acción
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-6-11(14(2)13-9)12(17)15-5-3-4-10(7-15)8-16/h6,10,16H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXBIQXEFGESMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




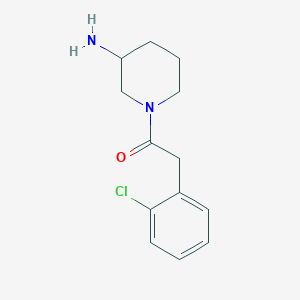
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1465622.png)
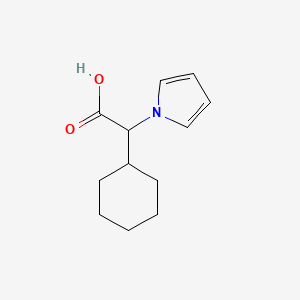
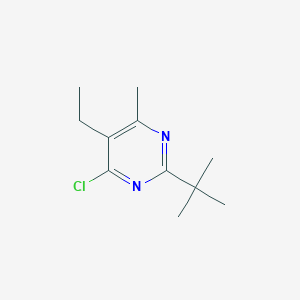
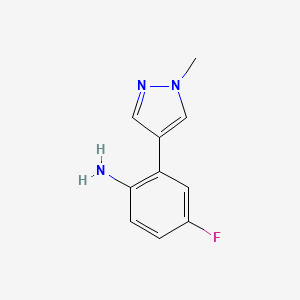
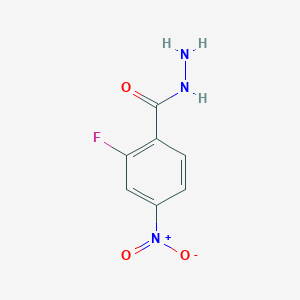
![3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465629.png)
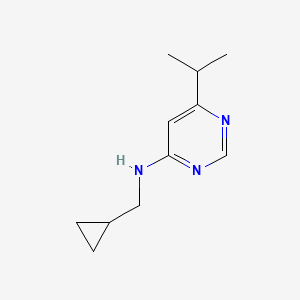
![3-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1465633.png)
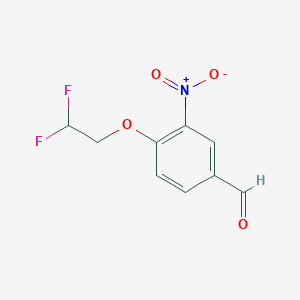
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465635.png)
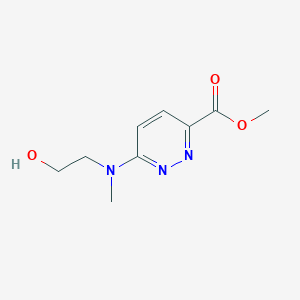
![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)